molecular formula C15H20N2 B13869645 3-(3-Piperidin-4-ylpropyl)benzonitrile

3-(3-Piperidin-4-ylpropyl)benzonitrile

Cat. No.: B13869645
M. Wt: 228.33 g/mol
InChI Key: LMSXOYAHAZNTSX-UHFFFAOYSA-N
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Description

3-(3-Piperidin-4-ylpropyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Piperidin-4-ylpropyl)benzonitrile typically involves the reaction of 4-piperidone with 3-bromopropylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon-bromine bond, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Piperidin-4-ylpropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form the corresponding N-oxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of the N-oxide derivative.

    Reduction: Conversion of the nitrile group to a primary amine.

    Substitution: Introduction of various substituents on the aromatic ring, depending on the specific reaction conditions.

Scientific Research Applications

3-(3-Piperidin-4-ylpropyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Piperidin-4-ylpropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Piperidin-4-ylpropyl)benzonitrile is unique due to its specific combination of a piperidine ring, propyl chain, and benzonitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(3-piperidin-4-ylpropyl)benzonitrile

InChI

InChI=1S/C15H20N2/c16-12-15-6-2-5-14(11-15)4-1-3-13-7-9-17-10-8-13/h2,5-6,11,13,17H,1,3-4,7-10H2

InChI Key

LMSXOYAHAZNTSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC(=CC=C2)C#N

Origin of Product

United States

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